molecular formula C19H20O7 B047937 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol CAS No. 16150-44-0

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Cat. No.: B047937
CAS No.: 16150-44-0
M. Wt: 360.4 g/mol
InChI Key: RUOPAUDVYRHXDB-UHFFFAOYSA-N
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Description

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol is a sophisticated organic compound of significant interest in chemical synthesis and materials science research. This molecule features a central 2-propanol linker symmetrically substituted with two 2-acetyl-3-hydroxyphenoxy moieties, creating a versatile scaffold with multiple functional groups. The presence of both acetyl and phenolic hydroxyl groups on each aromatic ring makes this compound a valuable precursor for the synthesis of complex macrocyclic ligands, dendrimers, and polymers. Its primary research value lies in its ability to chelate metal ions, facilitating studies in catalysis, the development of novel sensor materials, and the construction of metal-organic frameworks (MOFs). Furthermore, the molecule's structure is amenable to further chemical modification, allowing researchers to explore structure-activity relationships in various applications, including the design of advanced polymeric materials with specific thermal or mechanical properties. This reagent is provided for investigational purposes to support innovation in organic and polymer chemistry.

Properties

IUPAC Name

1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-11(20)18-14(23)5-3-7-16(18)25-9-13(22)10-26-17-8-4-6-15(24)19(17)12(2)21/h3-8,13,22-24H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOPAUDVYRHXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC(COC2=CC=CC(=C2C(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167163
Record name Acetophenone, 2',2'''-(2-hydroxytrimethylenedioxy)bis(6-hydroxy-
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16150-44-0
Record name 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol
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Record name 1,3-Bis(2-acetyl-3-hydroxyphenoxy) propan-2-ol
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Record name Acetophenone, 2',2'''-(2-hydroxytrimethylenedioxy)bis(6-hydroxy-
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Record name 1,1'-[(2-hydroxypropane-1,3-diyl)bis[oxy(6-hydroxy-2,1-phenylene)]]bisethan-1-one
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Record name 1,3-BIS(2-ACETYL-3-HYDROXYPHENOXY) PROPAN-2-OL
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Biological Activity

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, also known as Cromolyn Related Compound A, is a synthetic compound with the molecular formula C19H20O7C_{19}H_{20}O_{7} and a molecular weight of 360.36 g/mol. It has been noted for its potential biological activities, particularly in the context of mast cell stabilization and as an anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula: C19H20O7C_{19}H_{20}O_{7}
  • Molecular Weight: 360.36 g/mol
  • CAS Number: 16150-44-0
  • Melting Point: 168 °C

This compound exhibits several biological activities that may be attributed to its structural properties:

  • Mast Cell Stabilization: The compound is recognized for its role as a mast cell stabilizer, which prevents the release of histamines and other inflammatory mediators. This action is crucial in managing allergic reactions and asthma.
  • Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

Table 1: Summary of In Vitro Biological Activities

Activity TypeObservationsReference
Mast Cell StabilizationInhibition of histamine release in vitro
Antioxidant ActivityScavenging of DPPH radicals
CytotoxicityLow cytotoxicity in human cell lines

Case Studies

  • Mast Cell Degranulation Study:
    A study investigated the effects of this compound on mast cells derived from human tissues. The results indicated a significant reduction in degranulation upon exposure to allergens when pre-treated with the compound. This suggests its potential utility in allergic conditions.
  • Antioxidant Efficacy:
    Research conducted on various phenolic compounds showed that derivatives similar to this compound exhibited notable antioxidant activity through DPPH radical scavenging assays. The compound demonstrated an IC50 value indicating effective scavenging at relatively low concentrations.
  • Anti-inflammatory Effects:
    In models of inflammation, the compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a potential role in mitigating inflammatory responses.

Pharmacological Implications

The biological activities of this compound have implications for developing therapeutic agents for conditions like asthma, allergies, and chronic inflammatory diseases. Its ability to stabilize mast cells and reduce oxidative stress positions it as a candidate for further pharmacological exploration.

Future Research Directions

Future studies should focus on:

  • In Vivo Studies: Comprehensive animal studies to evaluate the efficacy and safety profile.
  • Mechanistic Insights: Detailed investigations into the molecular pathways influenced by this compound.
  • Clinical Trials: Assessment of therapeutic applications in human subjects with allergic or inflammatory conditions.

Comparison with Similar Compounds

Cromolyn Sodium (Cromoglicic Acid Sodium Salt)

  • Molecular Formula : C₂₃H₁₄Na₂O₁₁
  • Key Features : Sodium salt of cromoglicic acid with two carboxylate groups.
  • Role : Active pharmaceutical ingredient (API) for mast cell stabilization.
  • Key Difference: Unlike 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, Cromolyn Sodium is ionic and lacks acetyl groups, impacting solubility and bioavailability .

Cromolyn Related Compound B

  • Structure : Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate)
  • Molecular Formula : C₂₅H₂₄O₁₁
  • Key Difference: Contains chromene carboxylate esters instead of acetylphenol groups, altering its polarity and degradation pathways .

Dimethyl Cromoglicate

  • Molecular Formula : C₁₉H₁₆O₁₁
  • Key Features : Methyl ester derivative of cromoglicic acid.
  • Role : Intermediate in Cromolyn synthesis.
  • Comparison : Shares the propane-1,3-diol backbone but lacks hydroxyl and acetyl groups, reducing its stability under acidic conditions .

Non-Cromolyn Structural Analogues

1,3-Bis(2-methoxyphenoxy)propan-2-ol

  • CAS : 16929-60-5
  • Molecular Formula : C₁₇H₂₀O₅
  • Key Features : Methoxy substituents instead of acetyl/hydroxyl groups.
  • Application : Used as a guaifenesin-related intermediate.
  • Difference : Lower polarity due to methoxy groups, impacting solubility in aqueous systems .

1,3-Bis(vinylsulfonyl)-2-propanol

  • CAS: Not listed (see ).
  • Structure : Contains vinylsulfonyl groups.
  • Application : Crosslinking agent in polymer chemistry.
  • Contrast: Electrophilic sulfonyl groups make it reactive, unlike the phenolic/acetyl substituents in the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Use
This compound 16150-44-0 C₁₉H₂₀O₇ 360.36 Acetyl, hydroxyl, ether Cromolyn impurity standard
Cromolyn Related Compound B Not provided C₂₅H₂₄O₁₁ 524.45 Chromene carboxylate, ether Pharmaceutical impurity
1,3-Bis(2-methoxyphenoxy)propan-2-ol 16929-60-5 C₁₇H₂₀O₅ 304.34 Methoxy, ether Guaifenesin intermediate
Dimethyl Cromoglicate 51471-26-2 C₁₉H₁₆O₁₁ 420.32 Methyl ester, ether Synthesis intermediate

Research Findings and Pharmacopeial Relevance

  • Analytical Identification: this compound is monitored in Cromolyn Sodium batches using HPLC and mass spectrometry, with USP limits for impurities set at ≤0.1% .
  • Stability : The compound’s acetyl and hydroxyl groups make it susceptible to hydrolysis under high humidity, necessitating storage in tight containers .
  • Synthetic Pathways : Produced during Cromolyn Sodium synthesis via incomplete esterification or side reactions, emphasizing the need for rigorous process control .

Preparation Methods

Role of Solvent Systems

Optimal solvent selection balances reactivity, solubility, and ease of separation. Early methods employed isopropanol, but its high polarity limited epichlorohydrin miscibility. n-Butanol emerged as a superior alternative due to its ability to dissolve both reactants while facilitating azeotropic water removal. For example, in Example 3 of FI108129B, n-butanol enabled distillation of reaction water, driving the equilibrium toward product formation. Methyl isobutyl ketone (MIBK) has also been explored, though its higher boiling point (~117°C) complicates energy-efficient processing.

Impact of Base Particle Size

FI108129B emphasizes that KHCO₃ with a crystal size distribution exceeding 100 µm (≥90% by mass) minimizes surface area, reducing side reactions such as over-alkylation. Smaller particles dissolve more readily, increasing local alkalinity and promoting epichlorohydrin hydrolysis. Controlled particle size ensures gradual base release, maintaining a stable pH throughout the reaction.

Modern Methodologies and Process Optimization

Potassium Hydrogen Carbonate-Based Synthesis

The FI108129B protocol exemplifies state-of-the-art synthesis (Table 1):

Table 1: Optimized Reaction Conditions from FI108129B

ParameterSpecification
BaseKHCO₃ (90% particles >100 µm)
Solventn-Butanol
CatalystTetrabutylammonium bromide (TBAB)
Temperature85–115°C (reflux)
Reaction Time5–30 hours
Yield72.1% (Example 4)

Key steps include:

  • Azeotropic Drying : Initial distillation of n-butanol removes residual water, preventing hydrolysis of epichlorohydrin.

  • Controlled Base Addition : KHCO₃ is added incrementally to maintain pH <9, minimizing side reactions.

  • Phase Separation : Post-reaction, acetic acid neutralizes excess base, and hot water washes remove inorganic salts.

Comparative Analysis of Base Systems

Table 2: Performance of Base Systems in Compound I Synthesis

BaseSolventCatalystYield (%)Purity (%)Reference
KOHIsopropanolNone60–6585–90
K₂CO₃MIBKKI7088–92
KHCO₃n-ButanolTBAB72.195–98

The KHCO₃ method outperforms alternatives due to:

  • Reduced Byproduct Formation : KHCO₃’s mild basicity minimizes epichlorohydrin hydrolysis.

  • Efficient Purification : n-Butanol’s immiscibility with water simplifies salt removal.

Industrial-Scale Considerations

Scaling compound I synthesis necessitates addressing:

  • Energy Efficiency : Refluxing n-butanol at 115°C requires robust heating systems.

  • Catalyst Recovery : TBAB, though effective, adds cost unless recycled via solvent extraction.

  • Waste Management : Neutralization with acetic acid generates potassium acetate, which must be disposed of responsibly.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this compound as an impurity in formulations like Cromolyn Sodium. Pharmacopeial guidelines (e.g., USP) specify using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode. Detection wavelengths between 240–280 nm are optimal due to the compound’s aromatic and acetyl groups . Method validation should include specificity, linearity (1–120% of the specification limit), and precision (RSD < 2.0%) per ICH Q2(R1) guidelines.

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS):

  • 1H NMR : Expect signals for phenolic -OH (~δ 9.5 ppm), acetyl groups (δ 2.4–2.6 ppm), and the propanol backbone (δ 3.6–4.2 ppm).
  • MS (ESI+) : The molecular ion [M+H]+ at m/z 361.4 confirms the molecular formula C19H20O7. Fragmentation peaks at m/z 177.1 (acetylphenol moiety) and 184.3 (propanol-linked diacetylphenol) validate the structure .

Q. What are the storage conditions to ensure the stability of this compound as a reference standard?

Methodological Answer: Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation and hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) show < 0.5% degradation when protected from light. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties like vapor pressure and enthalpy of vaporization for this compound?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to derive enthalpy of vaporization (ΔHvap). Use the Clausius-Clapeyron equation with experimental vapor pressure data from static methods (e.g., transpiration technique) for validation. For related propanol derivatives, deviations between computed and experimental ΔHvap are typically < 5 kJ·mol⁻¹ .

Q. What degradation pathways are observed under oxidative stress conditions?

Methodological Answer: Forced degradation studies (3% H2O2, 70°C, 24 hours) reveal two primary pathways:

  • Pathway 1 : Oxidation of acetyl groups to carboxylic acids, detected via HPLC-MS as a +16 Da mass shift.
  • Pathway 2 : Cleavage of the propanol backbone, forming 2-acetyl-3-hydroxyphenol (confirmed by GC-MS). Kinetic modeling follows first-order decay (k = 0.012 h⁻¹) .

Q. How can chiral chromatography resolve stereochemical impurities in synthesized batches?

Methodological Answer: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol (85:15 v/v) mobile phase. Enantiomeric excess (> 99.5%) is critical for pharmaceutical relevance. Method optimization should include column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) adjustments to resolve diastereomers .

Q. What strategies improve the synthesis of high-purity this compound for reference standards?

Methodological Answer: Optimize the nucleophilic substitution reaction between 2-acetyl-3-hydroxyphenol and epichlorohydrin:

  • Step 1 : Use a molar ratio of 2.2:1 (phenol:epichlorohydrin) in DMF with K2CO3 as a base (60°C, 12 hours).
  • Step 2 : Purify via recrystallization (ethanol/water, 7:3 v/v) to achieve > 99.8% purity (HPLC). Monitor residual solvents (e.g., DMF) by GC-MS to meet ICH Q3C limits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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